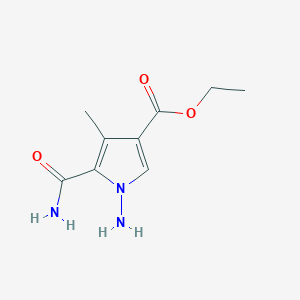
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester is a heterocyclic organic compound It contains a pyrrole ring substituted with amino, aminocarbonyl, and ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable pyrrole derivative, the introduction of amino and aminocarbonyl groups can be achieved through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It finds applications in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate.
Comparación Con Compuestos Similares
Similar Compounds
1-amino-5-methyltetrazole: This compound is structurally similar but contains a tetrazole ring instead of a pyrrole ring.
1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one: Another similar compound with a pyrimidine ring and different substituents.
Uniqueness
1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H13N3O3 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
ethyl 1-amino-5-carbamoyl-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-9(14)6-4-12(11)7(5(6)2)8(10)13/h4H,3,11H2,1-2H3,(H2,10,13) |
Clave InChI |
ZNGQRQDZCDJQJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C(=C1C)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


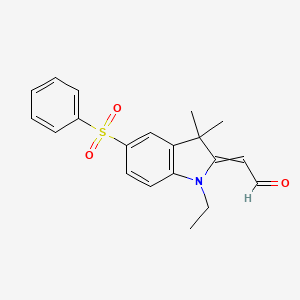
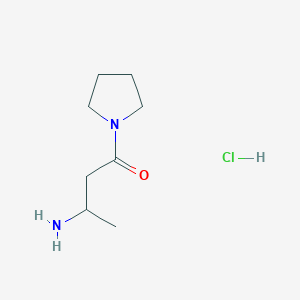
![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
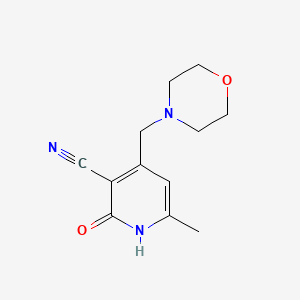
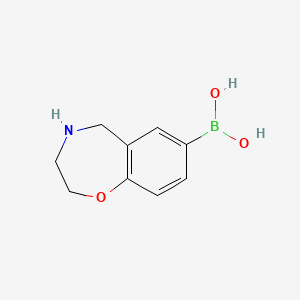

![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)
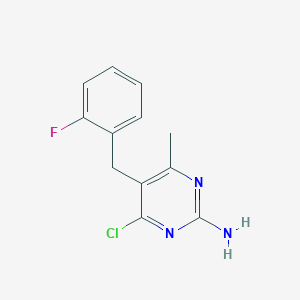

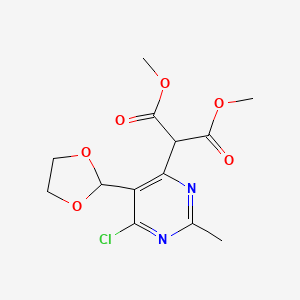
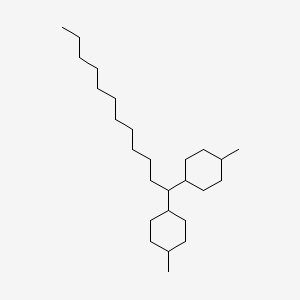
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
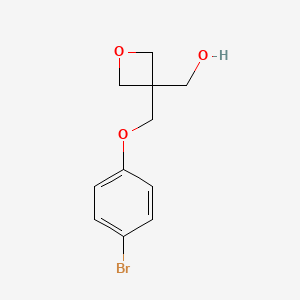
![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
